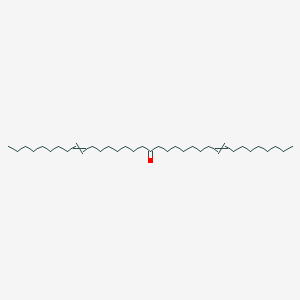
(9E,26E)-pentatriaconta-9,26-dien-18-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9E,26E)-pentatriaconta-9,26-dien-18-one is a long-chain aliphatic ketone with a unique structure characterized by two double bonds at positions 9 and 26
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9E,26E)-pentatriaconta-9,26-dien-18-one typically involves the use of long-chain alkenes and ketones as starting materials. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to generate the ylide, and the reaction is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other olefination techniques. The choice of method depends on the availability of starting materials and the desired purity of the final product. Catalytic processes, such as those involving transition metal catalysts, can also be employed to improve yield and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
(9E,26E)-pentatriaconta-9,26-dien-18-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The double bonds in the compound can undergo electrophilic addition reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogens (e.g., bromine, chlorine) and hydrohalic acids (e.g., HBr, HCl) are typical reagents for electrophilic addition.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Halogenated alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (9E,26E)-pentatriaconta-9,26-dien-18-one is used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound can be used to study the effects of long-chain ketones on cellular processes. It may also serve as a model compound for understanding the behavior of similar natural products .
Medicine
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its long-chain structure makes it suitable for applications in lubricants and surfactants .
Comparación Con Compuestos Similares
Similar Compounds
(1E,3E,5E,7E,9E,26E,30E)-dotriaconta-1,3,5,7,9,26,30-heptaen-1-ol: This compound has a similar long-chain structure with multiple double bonds, but it contains an alcohol group instead of a ketone.
(9E,26E)-26-{[(4-Ethyl-1-piperazinyl)amino]methylene}-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27-trioxo-8,30-dioxa-24-azatetracyclo[23.3.1.1~4,7~.0~5,28~]triaconta-1(28),2,4,9,19,21,25(29)-heptaen-13-yl acetate: This compound has a more complex structure with multiple functional groups, making it distinct from (9E,26E)-pentatriaconta-9,26-dien-18-one.
Uniqueness
The uniqueness of this compound lies in its specific combination of a long aliphatic chain with two double bonds and a ketone group. This structure imparts unique chemical and physical properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
1540-84-7 |
|---|---|
Fórmula molecular |
C35H66O |
Peso molecular |
502.9 g/mol |
Nombre IUPAC |
pentatriaconta-9,26-dien-18-one |
InChI |
InChI=1S/C35H66O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(36)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-34H2,1-2H3 |
Clave InChI |
VADWJCAQSYMXGH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)CCCCCCCC=CCCCCCCCC |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCCC(=O)CCCCCCC/C=C/CCCCCCCC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)CCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















